Tazarotene sulfoxide-d8
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Overview
Description
Tazarotene sulfoxide-d8 is a deuterated form of tazarotene sulfoxide, a metabolite of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne vulgaris, psoriasis, and photoaging. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazarotene sulfoxide-d8 typically involves the deuteration of tazarotene sulfoxide. One efficient process for the preparation of tazarotene involves starting from 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester. The synthetic pathway includes a palladium-mediated coupling reaction, which is a practical and efficient alternative to previous methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to use cost-effective reagents and avoid hazardous organometallic compounds. The key starting material, sulfoxide, is used to build the C-15 framework of the target compound through palladium-mediated coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Tazarotene sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to tazarotene.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tazarotene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tazarotene sulfoxide-d8 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of tazarotene.
Biology: Investigating the biological effects and interactions of tazarotene metabolites.
Medicine: Researching the pharmacokinetics and pharmacodynamics of tazarotene in clinical settings.
Industry: Used in the development of new retinoid-based therapies and formulations
Mechanism of Action
Tazarotene sulfoxide-d8, like its parent compound tazarotene, undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RARa, RARb, and RARg, with relative selectivity for RARb and RARg. This binding modifies gene expression, leading to the therapeutic effects observed in the treatment of acne, psoriasis, and photoaging .
Comparison with Similar Compounds
Similar Compounds
Tretinoin: A first-generation retinoid used in the treatment of acne and photoaging.
Isotretinoin: Another first-generation retinoid used for severe acne.
Adapalene: A third-generation retinoid similar to tazarotene but with different receptor selectivity.
Uniqueness
Tazarotene sulfoxide-d8 is unique due to its deuterated form, which provides stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and metabolic research, offering insights that are not easily obtainable with non-deuterated compounds .
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 6-[2-[1-oxo-4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
InChI Key |
BJSYAJPOMFRVOI-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Origin of Product |
United States |
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